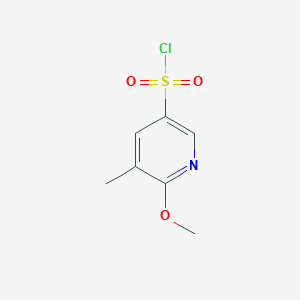

6-Methoxy-5-methylpyridine-3-sulfonyl chloride

CAS No.: 2229483-40-1

Cat. No.: VC4325988

Molecular Formula: C7H8ClNO3S

Molecular Weight: 221.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2229483-40-1 |

|---|---|

| Molecular Formula | C7H8ClNO3S |

| Molecular Weight | 221.66 |

| IUPAC Name | 6-methoxy-5-methylpyridine-3-sulfonyl chloride |

| Standard InChI | InChI=1S/C7H8ClNO3S/c1-5-3-6(13(8,10)11)4-9-7(5)12-2/h3-4H,1-2H3 |

| Standard InChI Key | UMXKCEKNDNBKOP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CN=C1OC)S(=O)(=O)Cl |

Introduction

This compound is distinct from 6-methoxypyridine-3-sulfonyl chloride (CAS: 312300-42-8), which lacks the methyl group at the 5-position and has a molecular formula of C₆H₆ClNO₃S . The structural difference significantly alters reactivity and biological interactions, necessitating careful differentiation in research contexts.

Synthesis Methods

The synthesis of 6-methoxy-5-methylpyridine-3-sulfonyl chloride typically involves sulfonation and chlorination steps. A general procedure includes:

-

Sulfonation: Introducing a sulfonic acid group to the pyridine ring using fuming sulfuric acid.

-

Chlorination: Treating the sulfonic acid intermediate with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

The methyl and methoxy substituents are introduced either prior to sulfonation or through post-functionalization of the pyridine core. Reaction conditions (temperature, solvent, stoichiometry) are critical to achieving high purity, as side reactions such as over-chlorination or ring oxidation may occur.

Physicochemical Properties

Limited experimental data are available for this compound, but predicted properties include:

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Density | ~1.4–1.5 g/cm³ | * |

| Melting Point | Not reported | |

| Solubility | Low in water; soluble in organic solvents (e.g., DCM, THF) | |

| pKa | ~-3.5 (sulfonyl chloride group) | * |

*Data inferred from structurally similar sulfonyl chlorides . The sulfonyl chloride group confers high electrophilicity, making the compound moisture-sensitive. Storage under inert atmospheres at -20°C is recommended to prevent hydrolysis .

Applications in Organic Synthesis

This compound serves as a versatile reagent for introducing sulfonate groups into target molecules. Key applications include:

Nucleophilic Substitution Reactions

The sulfonyl chloride group reacts with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. For example:

Such reactions are pivotal in drug design, where sulfonamide groups enhance metabolic stability and target binding.

Cross-Coupling Reactions

The pyridine ring facilitates metal-catalyzed couplings (e.g., Suzuki-Miyaura), enabling the construction of biaryl systems for materials science applications.

Table 3: Example Reactions and Products

| Reaction Type | Nucleophile | Product Class | Application |

|---|---|---|---|

| Sulfonamide Formation | Primary amine | Sulfonamide | Enzyme inhibitors |

| Sulfonate Ester Synthesis | Alcohol | Sulfonate ester | Prodrug development |

| Thiosulfonate Preparation | Thiol | Thiosulfonate | Antioxidant agents |

| Compound Class | Activity | Mechanism |

|---|---|---|

| Methoxypyridine sulfonamides | Antibacterial | Folate synthesis inhibition |

| Sulfonate-linked biaryls | Antimitotic | Microtubule destabilization |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume